molecular formula C11H11NO2 B13524968 3-(1H-indol-6-yl)propanoic acid

3-(1H-indol-6-yl)propanoic acid

Cat. No.: B13524968
M. Wt: 189.21 g/mol
InChI Key: DJLXISVKYWYKTP-UHFFFAOYSA-N
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Description

3-(1H-indol-6-yl)propanoic acid: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring attached to a propanoic acid moiety. It has been studied for its potential therapeutic applications and its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-6-yl)propanoic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. The resulting indole derivative can then be further functionalized to introduce the propanoic acid moiety .

Industrial Production Methods: Industrial production of indole derivatives often involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity. For example, the use of palladium-catalyzed coupling reactions can be employed to synthesize indole derivatives on a large scale .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-indol-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(1H-indol-6-yl)propanoic acid is used as a building block in the synthesis of more complex organic molecules. Its indole ring system is a key structural motif in many natural products and pharmaceuticals .

Biology: In biological research, this compound is studied for its role in various metabolic pathways. It is known to interact with enzymes and receptors, influencing cellular processes .

Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders and as an antioxidant. It has been investigated for its neuroprotective effects and its ability to scavenge free radicals .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also used in the development of agrochemicals .

Mechanism of Action

The mechanism of action of 3-(1H-indol-6-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of enzymes involved in oxidative stress and inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation .

Comparison with Similar Compounds

Uniqueness: 3-(1H-indol-6-yl)propanoic acid is unique due to its specific structural features and its potential therapeutic applications. Unlike other indole derivatives, it has shown promise in neuroprotection and antioxidant activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(1H-indol-6-yl)propanoic acid

InChI

InChI=1S/C11H11NO2/c13-11(14)4-2-8-1-3-9-5-6-12-10(9)7-8/h1,3,5-7,12H,2,4H2,(H,13,14)

InChI Key

DJLXISVKYWYKTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)CCC(=O)O

Origin of Product

United States

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